molecular formula C12H10FNO3 B6523133 3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione CAS No. 412030-07-0

3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione

Cat. No.: B6523133
CAS No.: 412030-07-0
M. Wt: 235.21 g/mol
InChI Key: KOSTTZDXKBRMCR-UHFFFAOYSA-N
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Description

3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione is a synthetic organic compound with the molecular formula C13H10FNO3 This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and a cyclobutene-1,2-dione core

Mechanism of Action

Target of Action

Similar compounds have been found to interact with theCholera enterotoxin B subunit . This protein is a part of the cholera toxin, which is responsible for the major symptoms of cholera.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound

Biochemical Pathways

Similar compounds have been found to inhibit enzymes such asglyoxylase , semiquaric acid , pyruvate dehydrogenase , and transketolase . These enzymes play crucial roles in various biochemical pathways, including glycolysis and the pentose phosphate pathway.

Preparation Methods

The synthesis of 3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclobutene-1,2-dione core: This can be achieved through a cyclization reaction involving suitable precursors.

    Introduction of the ethoxy group: This step involves the ethoxylation of the cyclobutene-1,2-dione core under specific reaction conditions.

    Attachment of the fluorophenyl group: This is typically done through a nucleophilic substitution reaction where the fluorophenyl group is introduced to the cyclobutene-1,2-dione core.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Comparison with Similar Compounds

3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione can be compared with other similar compounds, such as:

    3-ethoxy-4-[(4-trifluoromethylphenyl)amino]cyclobut-3-ene-1,2-dione: This compound has a trifluoromethyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    3-ethoxy-4-phenylcyclobut-3-ene-1,2-dione: This compound lacks the fluorine atom, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-ethoxy-4-(4-fluoroanilino)cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-12-9(10(15)11(12)16)14-8-5-3-7(13)4-6-8/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSTTZDXKBRMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-fluoroaniline and 3,4-diethoxy-3-cyclobutene-1,2-dione in ethanol was processed as described in Example 1A to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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